molecular formula C12H21N3O B2639581 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide CAS No. 1235617-97-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide

Cat. No.: B2639581
CAS No.: 1235617-97-6
M. Wt: 223.32
InChI Key: BVTXAXGESGTRTI-UHFFFAOYSA-N
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Description

Product Overview N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide ( 1235617-97-6) is a chemical compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol . Its structure features a 3,5-dimethylpyrazole group linked to a 3-methylbutanamide moiety via an ethyl chain. Research Context and Potential Applications While specific biological data for this compound is not available in the public domain, its structure provides insights into its potential research value. The 3,5-dimethylpyrazole unit is a privileged scaffold in medicinal chemistry and is found in ligands designed for various biological targets . Scientific literature indicates that a 3,5-dialkyl substitution pattern on the pyrazole ring can be critical for the activity of compounds targeting enzymes such as N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in managing inflammatory responses . Furthermore, pyrazole-based compounds are extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory and antinociceptive effects, often through interactions with targets like opioid receptors and ion channels . Researchers may explore this compound as a building block in organometallic chemistry or as a intermediate in the synthesis of more complex molecules for catalytic applications . Usage and Safety This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(2)7-12(16)13-5-6-15-11(4)8-10(3)14-15/h8-9H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTXAXGESGTRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with 3-methylbutanoyl chloride to form the final amide product. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:

Compound Name (Source) Core Structure Substituents/Linkers Functional Groups Potential Applications
Target Compound Pyrazole + butanamide Ethyl linker Amide, pyrazole Drug design, catalysis
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide () Pyrazole + piperidinecarboxamide Acetyl linker Amide, pyrazole, piperidine Kinase inhibition, receptor modulation
2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide () Indazole + butanamide Fluoropentyl linker Amide, indazole, fluorine Metabolic stability enhancement
(S)-2-(...)-3-methylbutanamide () Maleimide-PEG + butanamide PEG linker, maleimide Amide, maleimide, PEG Antibody-drug conjugates (ADCs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + hydroxyl Hydroxyethyl linker Amide, hydroxyl Metal-catalyzed C–H functionalization

Key Observations

Pyrazole vs. Indazole Cores: The target compound’s pyrazole ring is smaller and less aromatic than the indazole in ’s analog. Indazole’s bulkier structure may enhance π-π stacking in hydrophobic pockets, while pyrazole’s dual nitrogen atoms favor coordination with metals or polar residues .

Linker and Terminal Group Variations :

  • The acetyl linker in ’s piperidinecarboxamide derivative introduces rigidity, which might restrict conformational flexibility compared to the target compound’s ethyl linker. Piperidine’s basic nitrogen could also influence pharmacokinetics .
  • ’s compound incorporates a polyethylene glycol (PEG) spacer and maleimide, indicating use in bioconjugation (e.g., ADC payloads). This contrasts with the target compound’s simpler structure, which lacks such functionalization .

Amide Group Modifications :

  • ’s benzamide derivative replaces butanamide with a benzamide group, reducing aliphatic carbon content and possibly altering solubility. The hydroxyl group in its linker enables hydrogen bonding, making it suitable for directing metal catalysts in C–H activation reactions .

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